

An In-depth Technical Guide to (+)-Totarol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(+)-Totarol	
Cat. No.:	B1681349	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid that has garnered significant attention within the scientific community for its potent biological activities. First isolated from the heartwood of the New Zealand native tree, Podocarpus totara, this compound has demonstrated a broad spectrum of effects, including notable antibacterial, antioxidant, and anti-inflammatory properties. Its unique chemical structure underpins these activities, making it a compelling candidate for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (+)-Totarol, supported by experimental data and methodologies.

Chemical Structure and Identification

(+)-Totarol possesses a complex tricyclic diterpenoid backbone. Its systematic IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol[1]. The chemical structure is characterized by a phenanthrenol core with a distinctive isopropyl group.

Key Identifiers:

CAS Number: 511-15-9[1]

Molecular Formula: C20H30O[1]



- SMILES: CC(C)c1cc2c(c(c1)O)CC[C@@H]3[C@@]2(CCCC3(C)C)C[1]
- InChi Key: ZRVDANDJSTYELM-FXAWDEMLSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **(+)-Totarol** is presented in the table below, providing a quantitative basis for its handling and formulation in research and development settings.

Property	Value	Reference
Molecular Weight	286.45 g/mol	[1]
Melting Point	130-132 °C	
Boiling Point	396.7 °C at 760 mmHg	_
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in ethanol, DMSO, and acetone.[2] Slightly soluble in chloroform and methanol.	[3]
UV max (in Ethanol)	283 nm, 290 nm (sh)	
Optical Rotation ([α]D)	+41.3° (c=0.5 in CHCl ₃)	_

Spectroscopic Data

The structural elucidation of **(+)-Totarol** is confirmed through various spectroscopic techniques. Below are the characteristic spectral data.

- ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.91 (s, 1H), 6.66 (s, 1H), 4.75 (s, 1H, -OH), 3.14 (sept, J = 6.9 Hz, 1H), 2.85 (m, 2H), 1.85-1.50 (m, 6H), 1.35 (s, 3H), 1.33 (d, J = 6.9 Hz, 6H), 1.18 (s, 3H), 0.95 (s, 3H), 0.93 (s, 3H).
- 13 C NMR (CDCl₃, 100 MHz) δ (ppm): 150.8, 145.5, 131.5, 126.9, 125.8, 110.2, 49.8, 41.6, 39.8, 38.0, 33.3, 33.2, 30.0, 28.5, 25.4, 22.8, 21.6, 21.5, 19.8, 19.4.



- Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch), 2950 (C-H stretch), 1600, 1495 (aromatic C=C stretch).
- Mass Spectrometry (MS) m/z: 286 (M+), 271, 229, 201.

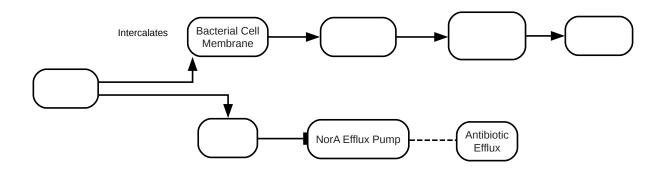
Biological Activities and Signaling Pathways

(+)-Totarol exhibits a range of biological activities, with its antibacterial and antioxidant effects being the most extensively studied.

Antibacterial Activity

(+)-Totarol is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanisms of action include:

- Disruption of Cell Membrane Integrity: **(+)-Totarol** intercalates into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death[1][4].
- Inhibition of Efflux Pumps: It has been shown to inhibit the NorA efflux pump in S. aureus, a mechanism that bacteria use to expel antibiotics, thereby restoring the efficacy of other antibacterial agents[5].



Click to download full resolution via product page

Antibacterial mechanisms of (+)-Totarol.

Antioxidant and Neuroprotective Effects



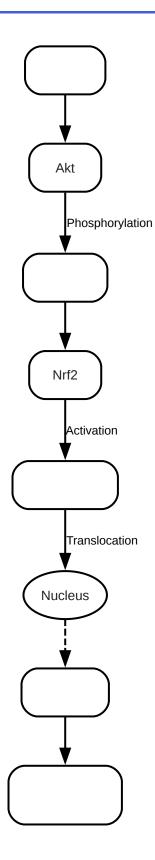




The phenolic hydroxyl group in **(+)-Totarol**'s structure is a key contributor to its potent antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage. Recent studies have elucidated its neuroprotective effects are mediated through the Akt/HO-1 signaling pathway[6].

Activation of the Akt/HO-1 Pathway: (+)-Totarol promotes the phosphorylation of Akt, which
in turn leads to the activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces
the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and antiinflammatory properties[6].





Click to download full resolution via product page

Antioxidant signaling pathway of **(+)-Totarol**.



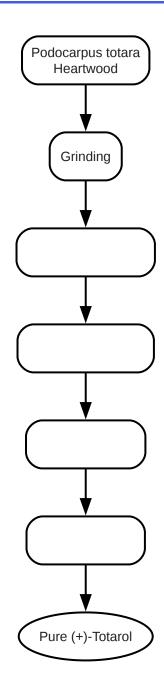
Experimental Protocols Extraction of (+)-Totarol from Podocarpus totara

A highly efficient and environmentally friendly method for extracting **(+)-Totarol** utilizes supercritical fluid extraction with carbon dioxide.

Methodology:

- Preparation of Plant Material: The heartwood of Podocarpus totara is air-dried and ground into a fine powder (particle size ~0.5-1.0 mm) to increase the surface area for extraction.
- Supercritical CO₂ Extraction:
 - The powdered wood is packed into a high-pressure extraction vessel.
 - Supercritical CO₂ is pumped through the vessel at a controlled temperature (e.g., 40-60
 °C) and pressure (e.g., 200-300 bar).
 - The CO₂ acts as a solvent, dissolving the lipophilic (+)-Totarol from the plant matrix.
- · Separation and Collection:
 - The (+)-Totarol-rich CO₂ stream is passed through a separator where the pressure is reduced.
 - This pressure drop causes the (+)-Totarol to precipitate out of the CO₂.
 - The crude **(+)-Totarol** is collected from the separator.
- Purification: The crude extract is further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield high-purity (+)-Totarol crystals.





Click to download full resolution via product page

Workflow for the extraction of (+)-Totarol.

Total Synthesis of (+)-Totarol

The total synthesis of **(+)-Totarol** has been achieved through various routes. One notable method involves the cyclization of a modified polyene, starting from the readily available chiral precursor, (-)-sclareol[7][8].

Key Steps:



- Starting Material: The synthesis commences with (-)-sclareol, a labdane-type diterpene.
- Oxidative Cleavage: The side chain of sclareol is oxidatively cleaved to form a key intermediate.
- Annulation: A Robinson annulation reaction is employed to construct the third ring of the totarane skeleton.
- Aromatization: The final ring is aromatized to create the phenolic moiety.
- Introduction of the Isopropyl Group: The isopropyl group is introduced onto the aromatic ring via a Friedel-Crafts alkylation or a related reaction.
- Final Modifications: Deprotection and other necessary functional group manipulations are carried out to yield (+)-Totarol.

Analytical Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the quantification of **(+)-Totarol**.

HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
- Detection: UV detection at 283 nm.
- Quantification: Based on a calibration curve generated from pure (+)-Totarol standards.

GC-MS Method:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection: Splitless injection.



- Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to elute the compound.
- Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of (+)-Totarol (e.g., m/z 286, 271).

Conclusion

(+)-Totarol stands out as a natural product with significant therapeutic potential. Its well-defined chemical structure and physicochemical properties, combined with its potent and multifaceted biological activities, make it a subject of ongoing research and a promising lead compound for the development of new pharmaceuticals. This guide provides a foundational resource for scientists and researchers to understand and further explore the scientific and medicinal applications of this remarkable diterpenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence study of the interaction and location of (+)-totarol, a diterpenoid bioactive molecule, in model membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Phenolic Diterpene Totarol Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 6. Totarol prevents neuronal injury in vitro and ameliorates brain ischemic stroke: Potential roles of Akt activation and HO-1 induction PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2143703B1 Method for the preparation of (+)-totarol Google Patents [patents.google.com]



- 8. Method for the preparation of (+)-totarol Patent 2143703 [data.epo.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Totarol: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681349#chemical-structure-and-properties-of-totarol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com